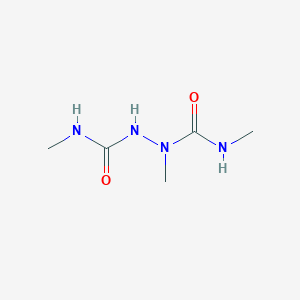
2,3-difluoro-N-isopropyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-N-isopropyl-4-methylbenzamide is an organic compound with the molecular formula C₁₁H₁₃F₂NO and a molecular weight of 213.224 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties due to the presence of fluorine atoms in its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-isopropyl-4-methylbenzamide typically involves the reaction of 2,3-difluoro-4-methylbenzoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-N-isopropyl-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
2,3-Difluoro-N-isopropyl-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-difluoro-N-isopropyl-4-methylbenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, affecting their activity. The exact pathways and targets are subject to ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Difluoro-4-methylbenzoic acid
- N-Isopropyl-4-methylbenzamide
- 2,3-Difluoro-N-methylbenzamide
Uniqueness
2,3-Difluoro-N-isopropyl-4-methylbenzamide is unique due to the combination of fluorine atoms and the isopropyl group, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C11H13F2NO |
|---|---|
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
2,3-difluoro-4-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H13F2NO/c1-6(2)14-11(15)8-5-4-7(3)9(12)10(8)13/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
DGBGEZNYYGQZNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)NC(C)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)











